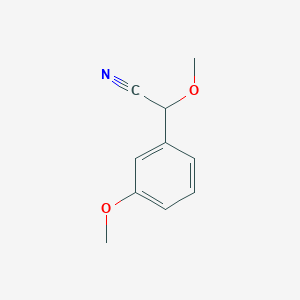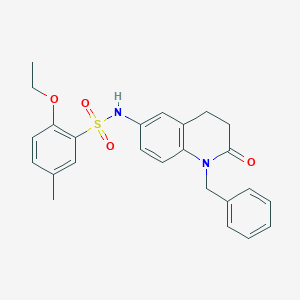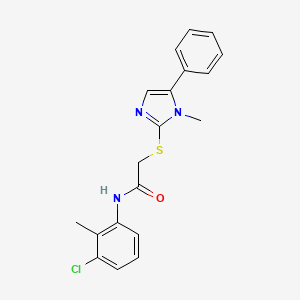![molecular formula C21H16N2O2S B2476761 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 313372-33-7](/img/structure/B2476761.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and many more .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. Some benzothiazole derivatives exhibit luminescent properties .Scientific Research Applications
Therapeutic Potentials and Anticancer Activities
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide belongs to the class of benzothiazole derivatives, which have been recognized for their extensive pharmaceutical applications. Benzothiazoles, including this compound, are known for their broad spectrum of biological activities, such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, the 2-arylbenzothiazoles, a category to which this compound is closely related, have been identified as potential antitumor agents. Several benzothiazole derivatives are under development or in clinical use for treating various diseases and disorders, highlighting the significance of the benzothiazole nucleus in drug discovery, especially in cancer therapy (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Structural Modifications and Chemotherapeutic Potential
The structural simplicity and synthetic accessibility of benzothiazole scaffolds, including this compound, allow for the development of chemical libraries aimed at discovering new chemical entities with potential market progress. Recent advances in structural modifications of benzothiazoles and their conjugate systems have further solidified their role as potential chemotherapeutics. This ongoing development is marked by a growing interest in benzothiazole derivatives for their potent anticancer activity and potential as drug candidates, suggesting a need for further investigation into their toxicity and clinical applications as safe cancer treatment options (Ahmed et al., 2012).
Wide Range of Pharmacological Activities
The benzothiazole structure is instrumental in developing compounds with a variety of pharmacological activities. This versatility is due to the unique methine center present in the thiazole ring, making benzothiazole derivatives, including this compound, important in medicinal chemistry. These compounds show promise in anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, and anti-cancer applications, making them a rapidly developing and interesting area of study in medicinal chemistry (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory potency against this bacterium .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets and cause changes that inhibit the growth of the target organism . The compound’s interaction with its target likely involves binding to a specific receptor or enzyme, disrupting its normal function and leading to the death of the bacterium .
Biochemical Pathways
This disruption of essential biochemical pathways leads to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting essential biochemical pathways, the compound causes the death of the bacterium, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDDVRFQAYEQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2476680.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476683.png)
![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)

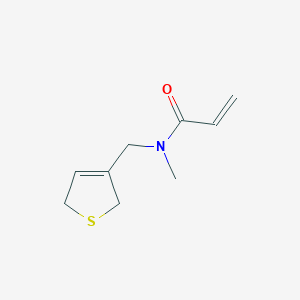
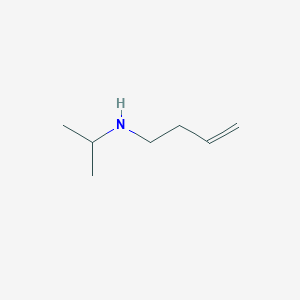

![2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide](/img/structure/B2476693.png)

